2-Fluoro-3-hydroxybenzenesulfonamide
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Overview
Description
2-Fluoro-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the second position and a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxybenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the nitro group is reduced to an amine, and the sulfonamide group is introduced .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonamide group can undergo reduction.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups depending on the nucleophile .
Scientific Research Applications
2-Fluoro-3-hydroxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound’s unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
Biological Research: It can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide-sensitive enzymes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzenesulfonamide
- 2-Fluoro-5-hydroxybenzenesulfonamide
- 2-Fluoro-6-hydroxybenzenesulfonamide
Uniqueness
2-Fluoro-3-hydroxybenzenesulfonamide is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H6FNO3S |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-fluoro-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6FNO3S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
BDVDJTCZVKQZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)O |
Origin of Product |
United States |
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